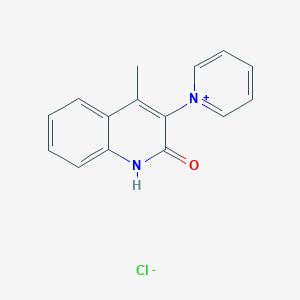
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a pyridinium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride typically involves the acylation of methyl N-methylanthranilate with β-methoxycarbonylpropionyl chloride, followed by treatment with sodium methylate in methanol . This reaction yields a mixture of quinoline and benzazepine derivatives, which can be separated and further hydrolyzed to obtain the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
作用機序
The mechanism of action of 1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids, affecting their function and activity .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: These derivatives have been studied for their potential diuretic effects.
Uniqueness
1-(4-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)pyridin-1-ium chloride is unique due to its combination of a quinoline core with a pyridinium chloride moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
80356-35-0 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
4-methyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one;chloride |
InChI |
InChI=1S/C15H12N2O.ClH/c1-11-12-7-3-4-8-13(12)16-15(18)14(11)17-9-5-2-6-10-17;/h2-10H,1H3;1H |
InChIキー |
CSWMGTDELBXZHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)[N+]3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


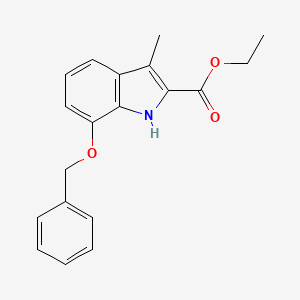
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)
![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)

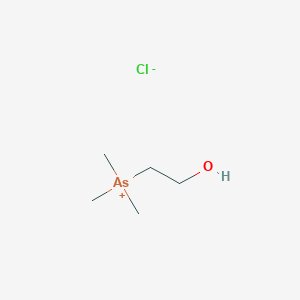
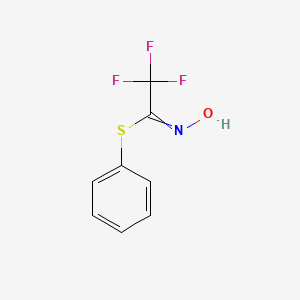
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
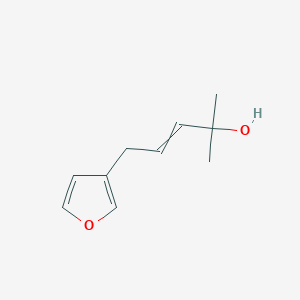
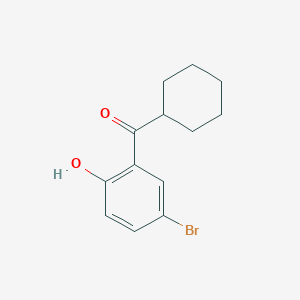
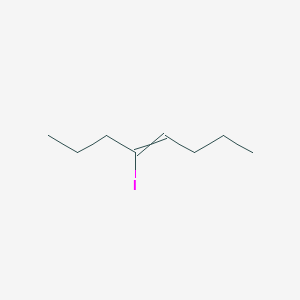

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
